

Spectroscopic Analysis of 4-Bromo-2-fluoro-1-nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-1-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Bromo-2-fluoro-1-nitrobenzene** (CAS No. 321-23-3). Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected characteristic Infrared (IR) absorption bands and Mass Spectrometry (MS) fragmentation patterns. The methodologies described herein are standard protocols for the spectroscopic analysis of solid aromatic compounds.

Core Compound Information

Identifier	Value
IUPAC Name	4-bromo-2-fluoro-1-nitrobenzene[1]
CAS Number	321-23-3[1]
Molecular Formula	C ₆ H ₃ BrFNO ₂ [1]
Molecular Weight	220.00 g/mol [1]
Physical Form	Pale yellow solid[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables present the predicted ^1H and ^{13}C NMR spectral data for **4-Bromo-2-fluoro-1-nitrobenzene**. These predictions are based on computational models and provide expected chemical shifts and coupling patterns.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing nitro and fluoro groups and the bromine atom.

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-3	8.1 - 8.3	Doublet of doublets (dd)	$J(\text{H-F}) \approx 8\text{-}10$, $J(\text{H-H}) \approx 2\text{-}3$
H-5	7.8 - 8.0	Doublet of doublets (dd)	$J(\text{H-H}) \approx 8\text{-}9$, $J(\text{H-F}) \approx 4\text{-}5$
H-6	7.5 - 7.7	Triplet of doublets (td) or complex multiplet	$J(\text{H-H}) \approx 8\text{-}9$, $J(\text{H-F}) \approx 1\text{-}2$

Note: Predictions are based on standard substituent effects on a benzene ring. Actual values may vary.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are in unique chemical environments. The carbon attached to the fluorine will appear as a doublet due to C-F coupling.

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-1 (C-NO ₂)	148 - 152
C-2 (C-F)	155 - 160 (doublet, ¹ JCF \approx 250-260 Hz)
C-3	120 - 125
C-4 (C-Br)	115 - 120
C-5	135 - 140
C-6	128 - 133

Note: Predicted values are generated from computational chemistry software and databases. The large coupling constant for C-2 is a characteristic feature of a carbon directly bonded to fluorine.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The table below lists the expected characteristic absorption bands for **4-Bromo-2-fluoro-1-nitrobenzene** based on its functional groups.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100 - 3000	C-H stretch	Aromatic Ring
1550 - 1475	Asymmetric N-O stretch	Nitro (NO ₂)[2]
1360 - 1290	Symmetric N-O stretch	Nitro (NO ₂)[2]
1250 - 1150	C-F stretch	Aryl-Fluoride
1100 - 1000	C-Br stretch	Aryl-Bromide
900 - 675	C-H out-of-plane bend	Aromatic Ring (substitution pattern)[3]

Note: The strong asymmetric and symmetric stretches of the nitro group are typically the most prominent peaks in the spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Molecular Ion and Isotopic Pattern

The molecular ion peak (M^+) in the mass spectrum of **4-Bromo-2-fluoro-1-nitrobenzene** is expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ^{79}Br (~50.7%) and ^{81}Br (~49.3%), in nearly equal abundance.

Ion	Calculated Exact Mass	Description
$[\text{C}_6\text{H}_3^{79}\text{BrFNO}_2]^+$	218.9331	Molecular ion with ^{79}Br
$[\text{C}_6\text{H}_3^{81}\text{BrFNO}_2]^+$	220.9311	Molecular ion with ^{81}Br

This results in two peaks of almost equal intensity separated by 2 m/z units (the M^+ and $M+2$ peaks), which is a clear indicator of a single bromine atom in the molecule.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion is expected to proceed through the loss of the nitro group and subsequent cleavages of the aromatic ring.

Fragment Ion (m/z)	Likely Loss from Parent Ion
172/174	Loss of NO_2
152/154	Loss of NO_2 and HF
93	Loss of Br from $[\text{M}-\text{NO}_2]^+$
75	Loss of Br from $[\text{M}-\text{NO}_2-\text{HF}]^+$

Experimental Protocols

The following sections detail standard operating procedures for acquiring spectroscopic data for a solid organic compound like **4-Bromo-2-fluoro-1-nitrobenzene**.

NMR Sample Preparation and Acquisition

- Sample Preparation:
 - Weigh 5-25 mg of the solid compound for ^1H NMR or 50-100 mg for ^{13}C NMR.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.
 - If the sample contains particulates, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
 - Acquire the ^1H NMR spectrum using standard parameters.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
 - Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

IR Spectrum Acquisition (Solid State)

- Sample Preparation (Thin Solid Film Method):
 - Dissolve a small amount (a few mg) of the solid sample in a few drops of a volatile solvent (e.g., acetone or methylene chloride).
 - Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

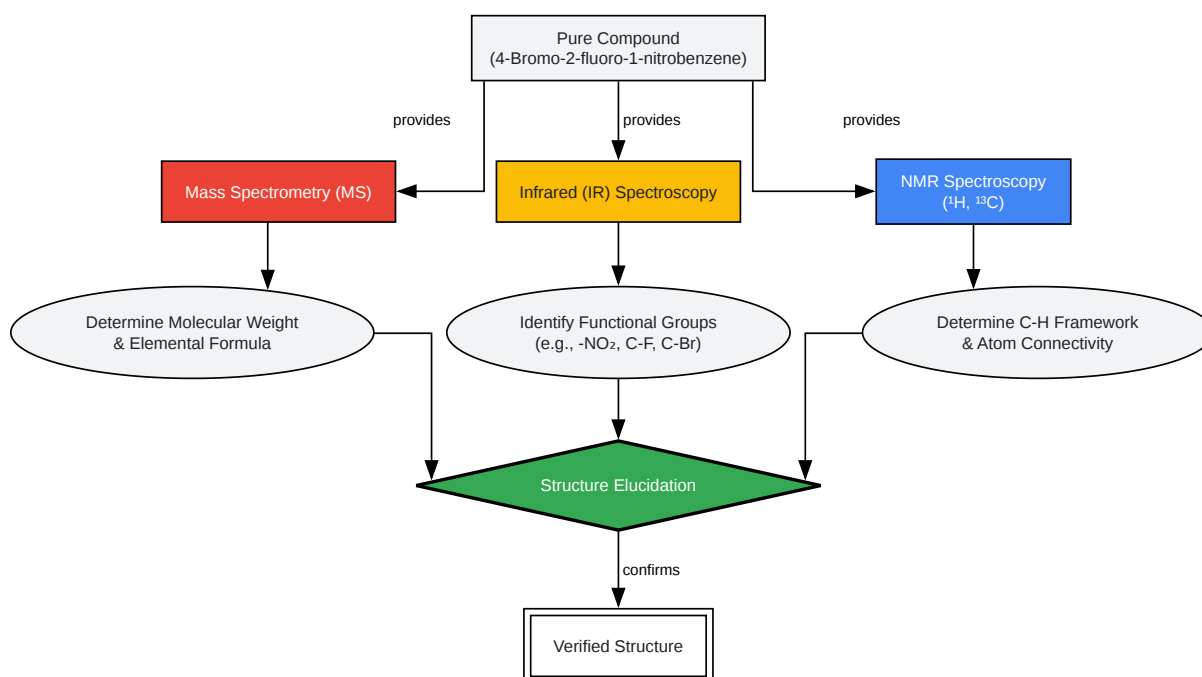
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Collect a background spectrum of the empty sample compartment.
 - Collect the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrum Acquisition

- Sample Preparation:
 - Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile). The concentration should be in the low $\mu\text{g/mL}$ to ng/mL range.
- Data Acquisition (e.g., using Electrospray Ionization - ESI):
 - Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
 - Optimize the ion source parameters (e.g., spray voltage, gas flow rates, temperature) to achieve a stable signal for the molecular ion.
 - Acquire the mass spectrum over a suitable m/z range.
 - To obtain fragmentation data (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in the collision cell.
 - Acquire the resulting product ion spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the structural elucidation of a compound like **4-Bromo-2-fluoro-1-nitrobenzene** using the described spectroscopic techniques.



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General workflow for spectroscopic analysis.

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- To cite this document: BenchChem. [Spectroscopic Analysis of 4-Bromo-2-fluoro-1-nitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105774#spectroscopic-data-of-4-bromo-2-fluoro-1-nitrobenzene-nmr-ir-ms]

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